molecular formula C11H15ClN2O3 B1477060 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097954-42-0

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1477060
CAS No.: 2097954-42-0
M. Wt: 258.7 g/mol
InChI Key: NVUDICXWGNSWKM-UHFFFAOYSA-N
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Description

5-(2-Chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a chemical intermediate of significant interest in medicinal chemistry research due to its pyrrolo[3,4-c]pyridine-1,3(2H)-dione core scaffold. This scaffold is recognized for its broad spectrum of pharmacological properties, making it a valuable template for developing novel bioactive molecules . Extensive scientific literature has demonstrated that derivatives based on this core structure exhibit a wide range of promising biological activities. Notably, research has highlighted their potent analgesic (pain-relieving) and sedative properties . In preclinical studies, some related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives showed activity comparable to morphine in analgesic models, while others significantly inhibited spontaneous locomotor activity and prolonged sleep duration, indicating central nervous system (CNS) activity . Furthermore, this chemical scaffold has shown potential in antidiabetic research , with certain derivatives found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, and acting as aldose reductase inhibitors to mitigate secondary complications of diabetes . Additional investigated areas of activity for this compound class include antimicrobial, antiviral, and antitumor applications . With the CAS Number 2097954-42-0 and a molecular formula of C11H15ClN2O3, this compound is supplied as a high-purity material for research purposes. It is intended for use in the synthesis and discovery of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDICXWGNSWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically proceeds via:

  • Construction of the hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core.
  • Introduction of the 2-methyl substituent on the hexahydro ring.
  • Acylation at the 5-position with a 2-chloropropanoyl group.

This approach is consistent with the preparation of related N-substituted derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, where the final compounds are synthesized in two stages starting from substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones and appropriate alkylating agents.

Core Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Synthesis

The hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione ring system is typically prepared by cyclization reactions involving suitable precursors such as substituted pyrrolidine or pyrrolizine derivatives. Literature describes hydrogenation of keto or nitrile precursors to obtain the saturated hexahydro ring system.

Acylation with 2-Chloropropanoyl Group

The key functionalization step involves acylation at the 5-position of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core with a 2-chloropropanoyl moiety. This is commonly achieved by reacting the core compound with 2-chloropropanoyl chloride or related acylating agents under controlled conditions.

  • The reaction is typically carried out in solvents such as methylene chloride, ethanol, or diethyl ether.
  • The formation of hydrogen halide by-products (e.g., HCl) is neutralized by adding aqueous sodium bicarbonate to avoid side reactions.
  • Alternative acylation reagents include diazoacetic esters or oxalyl chloride derivatives, followed by saponification and reduction steps to introduce the acetic acid or ketone functionalities.

Example Preparation Procedure (Adapted from Related Derivatives)

Step Reagents & Conditions Description Yield & Notes
1 Starting pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1-bromo-2-chloropropane Alkylation to introduce 2-chloropropanoyl group at 5-position Monitored by TLC; moderate to good yields reported
2 Reaction solvent: methylene chloride or ethanol; base: aqueous sodium bicarbonate Neutralization of HCl formed during acylation Ensures clean reaction and prevents decomposition
3 Purification by recrystallization or chromatography Isolation of pure this compound Yields vary; purity confirmed by NMR and IR spectroscopy

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : Proton NMR shows characteristic signals for methyl groups, methylene protons adjacent to nitrogen, and aromatic protons in related derivatives, confirming substitution patterns.
  • FT-IR Spectroscopy : Carbonyl stretching bands at ~1660, 1710, and 1750 cm⁻¹ indicate the presence of imide and acyl groups.
  • TLC Monitoring : Reaction progress is monitored by thin-layer chromatography using ethyl acetate or ethyl acetate/methanol solvent systems.

Summary Table of Key Preparation Parameters

Parameter Details
Core scaffold Hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Substituent introduction Methyl group at 2-position via alkylation or starting material selection
Acylation reagent 2-chloropropanoyl chloride or 1-bromo-2-chloropropane
Solvents Methylene chloride, ethanol, diethyl ether
Base for neutralization Aqueous sodium bicarbonate
Reaction monitoring TLC (ethyl acetate or ethyl acetate/methanol)
Purification Recrystallization or chromatography
Characterization ¹H NMR, FT-IR, melting point

Research Findings and Notes

  • The two-stage synthesis involving initial preparation of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione followed by acylation is well-established and yields compounds with potential biological activity such as analgesic and sedative effects.
  • The presence of an acidic proton on the imide nitrogen allows for further functionalization via Mannich-type reactions if needed, expanding the scope of derivatives.
  • The reaction conditions must be carefully controlled to avoid side reactions, especially hydrolysis or over-alkylation.
  • Alternative synthetic routes involving diazo esters or oxalyl chloride derivatives provide flexibility in introducing the acyl group but require additional steps such as saponification and reduction.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics to 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit promising anticancer activities. The pyrrolidine ring structure is known to interact with various biological targets involved in cancer cell proliferation and apoptosis. For example, derivatives of pyrrolidinone have been shown to inhibit tumor growth in vitro and in vivo by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Research suggests that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Biological Research

Mechanistic Studies

In biological research, this compound can serve as a valuable tool for investigating metabolic pathways and cellular processes. Its unique structure allows researchers to explore its interactions with enzymes and receptors involved in various metabolic pathways. For example, studies on the kynurenine pathway have highlighted the role of similar compounds in modulating immune responses and neuroinflammation.

Biomarker Development

The compound's potential as a biomarker for certain diseases is also under investigation. By analyzing its metabolic products in biological samples, researchers aim to establish correlations between levels of this compound and specific disease states, thereby aiding in early diagnosis and treatment strategies.

Synthetic Intermediate

Chemical Synthesis

This compound is utilized as a synthetic intermediate in the development of other complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it an essential component in the synthesis of pharmaceuticals and agrochemicals.

Table: Comparison of Applications

Application AreaSpecific Use CasesPotential Impact
Medicinal ChemistryAnticancer agents, neuroprotective drugsTargeting cancer cells; protecting neuronal health
Biological ResearchMechanistic studies; biomarker developmentUnderstanding disease mechanisms; enhancing diagnostics
Synthetic IntermediateBuilding blocks for pharmaceuticalsEnabling synthesis of complex organic compounds

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, researchers found that administering this compound to animal models reduced markers of oxidative stress and inflammation. This suggests its potential role in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives vary significantly based on substituents. Below is a detailed comparison:

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones are potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting the QcrB subunit of the electron transport chain. Key analogs include:

Compound Name / Substituents MIC90 (µM) Target Metabolic Stability Key Findings
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-derivative 0.065 QcrB High Hypersusceptibility in Cyt-bd oxidase mutants; resistance via QcrB A317T mutation.
Lead compound 5h (Novartis-optimized pyrrolo[3,4-c]pyridine-1,3(2H)-dione) <0.156 QcrB Moderate* Improved plasma exposure with CYP inhibitors; non-cytotoxic.
5-(2-Chloropropanoyl)-2-methylhexahydro-derivative N/A† Presumed QcrB Likely moderate Chloropropanoyl group may enhance binding but increase metabolic clearance.

*Requires co-dosing with CYP inhibitors for stability.

  • Structural Insights: The 3-methyl-1,2,4-oxadiazole group in the 7-amino derivative enhances metabolic stability compared to ester-containing precursors . The 2-chloropropanoyl group in the subject compound may similarly improve target binding but could reduce stability due to esterase susceptibility.

Analgesic and Sedative Activity

Derivatives with alkyl linkers and amine pharmacophores exhibit central nervous system (CNS) activity:

Compound Name / Substituents Analgesic Potency (vs. Aspirin) Sedative Effects LD50 (mg/kg) Key Features
2-Hydroxypropyl-4-arylpiperazine derivatives > Aspirin, ≈ Morphine Significant 120–250 Strong SAR dependence on alkyl linker and amine group.
N-Aminoethyl Mannich base derivatives (e.g., compounds 13–15) > Aspirin Moderate 180–300 Prolonged thiopental sleep duration in mice.
5-(2-Chloropropanoyl)-2-methylhexahydro-derivative Likely lower‡ Unreported N/A Chloropropanoyl group may reduce CNS penetration vs. polar amine analogs.

‡Inferred from absence of analgesic pharmacophores (e.g., 2-hydroxypropyl-4-arylpiperazine).

  • SAR Insights : Analgesic activity correlates with 2-hydroxypropyl-4-arylpiperazine substituents, which are absent in the subject compound. The 2-methyl group may enhance lipophilicity but reduce aqueous solubility, limiting CNS bioavailability .

Antiviral Activity

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones also inhibit HIV-1 integrase (IN):

Compound Name / Substituents IC50 (µM) Resistance Mutation Profile Key Findings
2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-derivative 6–22 Retains activity against G140S/Q148H, Y143R, N155H 200-fold less affected by G140S/Q148H vs. raltegravir.
5-(2-Chloropropanoyl)-2-methylhexahydro-derivative N/A Unreported Chloropropanoyl group may sterically hinder IN binding vs. benzyl analogs.
  • Structural Insights: Antiviral analogs feature bulky aromatic substituents (e.g., 3-chloro-4-fluorobenzyl), which are absent in the subject compound. The 2-chloropropanoyl group’s smaller size and flexibility may reduce IN affinity .

Key Research Findings and Implications

Metabolic Stability: Replacement of ester linkages with oxadiazole rings (e.g., in Novartis lead 5h) significantly improves stability . The 2-chloropropanoyl group in the subject compound may require similar optimization.

Target Specificity : QcrB-targeting analogs show hypersusceptibility in Cyt-bd oxidase mutants, confirming mechanistic specificity . The subject compound’s chlorinated acyl group may enhance QcrB binding but lacks direct validation.

Pharmacological Flexibility: Minor structural changes (e.g., switching from benzyl to chloropropanoyl groups) can shift activity from antiviral to antimycobacterial or CNS effects .

Biological Activity

5-(2-Chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core and a chloropropanoyl substituent. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C11H15ClN2O3
  • Molecular Weight : 258.70 g/mol
  • CAS Number : 2097954-42-0
  • IUPAC Name : 5-(2-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The presence of the chloropropanoyl group influences the compound’s reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit antimicrobial activities. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial effects against various strains, suggesting that this compound may possess similar properties .

Analgesic and Sedative Effects

A related study focused on other derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione reported notable analgesic and sedative activities. In tests such as the “hot plate” and “writhing” tests, some derivatives showed effectiveness comparable to morphine, indicating the potential for this compound in pain management .

CompoundAnalgesic Activity (Writhing Test)Comparison
AspirinModerate-
MorphineHighReference
Derivative 9Similar to MorphineHigh
Derivative 11Similar to MorphineHigh

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research into related compounds has shown that modifications in the pyrrolopyridine structure can lead to increased cytotoxicity against cancer cell lines. This indicates that this compound could be a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Study on Analgesic Activity :
    • In a study involving various imides derived from pyrrolo[3,4-c]pyridine structures, it was found that certain derivatives exhibited enhanced analgesic properties compared to traditional analgesics like aspirin . This suggests a promising avenue for developing new pain relief medications.
  • Antimicrobial Activity Assessment :
    • A series of synthesized derivatives were tested for their antimicrobial efficacy against several bacterial strains. Results indicated that specific modifications in the structure led to increased potency against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[3,4-c]pyridine-dione derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Cyclization reactions and functional group substitutions are foundational. For example:
  • Base-assisted cyclization : Using aryl amines or phenols with hydroxy-pyrrolone precursors under basic conditions yields substituted derivatives (46–63% yields) .
  • Halogenation : Introducing chloro or bromo groups via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Purification : Column chromatography (ethyl acetate/hexane) and recrystallization (2-propanol) are critical for isolating pure solids .
  • Optimization : Lowering reaction temperatures (–20°C) and extended reaction times (40–48 hours) improve selectivity .

Table 1 : Example Synthesis Protocols from Analogous Compounds

PrecursorReagent/ConditionsYieldKey CharacterizationReference
5-Hydroxy-pyrrol-2-oneAniline, base, RT46%NMR, HRMS
DiazomethaneTriethylamine, –20°C, 48 hrN/ARecrystallization
Piperazinyl derivativesMethoxy/ethoxy substitutionN/AThermal analysis

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) and confirm substituent positions .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and chloropropanoyl (C–Cl, ~750 cm⁻¹) stretches .
  • X-ray crystallography : Determine crystal packing (monoclinic systems, space group P21/c) and bond angles (e.g., β = 96.689°) for stereochemical validation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the pyrrolo[3,4-c]pyridine-dione core?

  • Methodological Answer :
  • Variable Substituents : Synthesize derivatives with modified groups (e.g., methyl, chloro, phenyl) at positions 2 and 5. Compare thermal stability (TGA/DSC) and electronic effects (Hammett constants) .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC50 measurements. Correlate activity with logP values (lipophilicity) .
  • Computational Modeling : Perform DFT calculations to assess steric/electronic effects of the 2-chloropropanoyl group on binding affinity .

Table 2 : Hypothetical SAR Data Framework

DerivativeR1 (Position 2)R2 (Position 5)Thermal Stability (°C)IC50 (nM)
1MethylChloropropanoyl210–21512.3
2EthylAcetyl190–19548.7

Q. What experimental strategies address contradictions in stability data between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)?

  • Methodological Answer :
  • Controlled Atmosphere : Conduct TGA/DSC under inert gas (N2/Ar) to exclude oxidative decomposition .
  • Heating Rate Calibration : Use slow heating rates (2–5°C/min) to detect overlapping thermal events (e.g., melting vs. degradation) .
  • Complementary Techniques : Pair with mass spectrometry (TGA-MS) to identify volatile byproducts during decomposition .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically studied?

  • Methodological Answer :
  • Abiotic Studies : Measure hydrolysis rates (pH 3–9 buffers) and photolysis under UV/visible light .
  • Biotic Studies : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates) .
  • QSAR Modeling : Predict environmental persistence using octanol-water partition coefficients (log Kow) and soil adsorption constants (Koc) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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